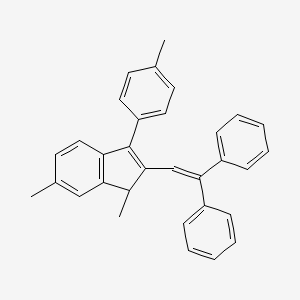![molecular formula C19H34O3 B14193013 2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane CAS No. 832726-48-4](/img/structure/B14193013.png)
2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane is a synthetic organic compound characterized by its unique structural features It contains an oxane ring substituted with a long undecyl chain that is further functionalized with a prop-2-yn-1-yloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane typically involves a multi-step process. One common method starts with the preparation of 11-bromo-1-undecanol, which is then reacted with propargyl alcohol in the presence of a base to form 11-(prop-2-yn-1-yloxy)undecanol. This intermediate is subsequently reacted with tetrahydropyran (THP) under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane can undergo various chemical reactions, including:
Oxidation: The prop-2-yn-1-yloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The alkyne moiety can be reduced to alkenes or alkanes.
Substitution: The oxane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of azides or thioethers.
科学的研究の応用
2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane depends on its application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
類似化合物との比較
Similar Compounds
2-(Prop-2-yn-1-yloxy)naphthalene: Similar in structure but contains a naphthalene ring instead of an oxane ring.
11-(Prop-2-yn-1-yloxy)undecanol: An intermediate in the synthesis of 2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane.
Uniqueness
This compound is unique due to its combination of an oxane ring with a long undecyl chain and a prop-2-yn-1-yloxy group
特性
CAS番号 |
832726-48-4 |
|---|---|
分子式 |
C19H34O3 |
分子量 |
310.5 g/mol |
IUPAC名 |
2-(11-prop-2-ynoxyundecoxy)oxane |
InChI |
InChI=1S/C19H34O3/c1-2-15-20-16-11-8-6-4-3-5-7-9-12-17-21-19-14-10-13-18-22-19/h1,19H,3-18H2 |
InChIキー |
RHIGCWZGOTYUGO-UHFFFAOYSA-N |
正規SMILES |
C#CCOCCCCCCCCCCCOC1CCCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B14192936.png)

![Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate](/img/structure/B14192938.png)

![N-(2-Methoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14192957.png)

![{1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane)](/img/structure/B14192967.png)
![3-(1H-Imidazol-1-yl)-6-[4-(3-methylphenoxy)piperidin-1-yl]pyridazine](/img/structure/B14192973.png)
![[7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid](/img/structure/B14192980.png)

![6-[5-(Cyclohexylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B14192992.png)
![N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium](/img/structure/B14192996.png)
![2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B14193003.png)
![6-Cyclohexyl-8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B14193011.png)
